molecular formula C8H7NO4 B1298851 4-Methoxy-3-nitrobenzaldehyde CAS No. 31680-08-7

4-Methoxy-3-nitrobenzaldehyde

Cat. No.: B1298851
CAS No.: 31680-08-7
M. Wt: 181.15 g/mol
InChI Key: YTCRQCGRYCKYNO-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzaldehyde: is an organic compound with the molecular formula C8H7NO4 . It is a yellow crystalline solid with a distinct fragrance. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrobenzaldehyde is typically synthesized through the nitration of p-Cresol (4-methoxyphenol) . The process involves reacting p-Cresol with nitric acid, followed by crystallization and purification .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-3-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitrobenzaldehyde involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, altering their activity.

    Pathways Involved: It can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

4-methoxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCRQCGRYCKYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351453
Record name 4-Methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31680-08-7
Record name 4-Methoxy-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31680-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-p-anisaldehyde
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Synthesis routes and methods

Procedure details

4-Methoxy-benzaldehyde (1 g, 7.34 mmol) was added to a mixture of ammonium nitrate (0.58 g, 7.34 mmol) and trifluoroacetic anhydride (3.56 mL, 25.69 mmol), which was cooled to 0° C. The reaction mixture was stirred at 0° C. for 15 min and then allowed to stir at room temperature for about 7 h. Ice was added and stirred for 30 min. The solid obtained was filtered, washed with cold water (3×5 mL) and dried.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the solid-state structure of 4-Methoxy-3-nitrobenzaldehyde?

A1: this compound (MN) displays polymorphism, meaning it can exist in multiple crystalline forms with distinct arrangements of molecules within the lattice [, , ]. This is significant because different polymorphs can exhibit varying physical and chemical properties, impacting manufacturing processes and potential applications.

Q2: How many polymorphs of this compound have been identified, and how were they characterized?

A2: Research suggests the existence of three polymorphic forms of MN [, , ]. While initial identification used techniques like hot stage microscopy, DSC, and IR spectroscopy, more recent studies employed variable temperature powder X-ray diffraction (PXRD), vibrational spectroscopy (Infrared and Raman), calorimetry (DSC), and optical microscopy for comprehensive characterization [, ].

Q3: Why is understanding the polymorphism of this compound important for its applications?

A3: Polymorphism directly affects the properties of solid-state materials [, ]. For MN, variations in dissolution rate, stability, and other physicochemical characteristics among its polymorphic forms could significantly impact its use as a precursor in pharmaceutical synthesis, particularly for drugs targeting Parkinson's disease and specific cancers [, ]. Controlling the formation of the desired polymorph is crucial for reliable and robust manufacturing processes.

Q4: What techniques were used to study the crystallization behavior of this compound?

A4: Researchers used Differential Scanning Calorimetry (DSC) at different cooling rates to investigate the crystallization of MN from its melt [, ]. The observed variations in DSC thermograms depending on the cooling rate suggest a competition between thermodynamic and kinetic factors during the crystallization process [, ].

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